2-(5-Bromo-3-pyridyl)imidazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromo-3-pyridyl)imidazole-5-carbaldehyde is a heterocyclic compound that features both a brominated pyridine ring and an imidazole ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-3-pyridyl)imidazole-5-carbaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: 2-(5-Bromo-3-pyridyl)imidazole-5-carboxylic acid.
Reduction: 2-(5-Bromo-3-pyridyl)imidazole-5-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromo-3-pyridyl)imidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(5-Bromo-3-pyridyl)imidazole-5-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit specific enzymes involved in disease pathways.
Receptor Binding: May bind to certain receptors, modulating their activity.
Signal Transduction: May interfere with cellular signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-3-pyridyl)imidazole-5-carbaldehyde
- 2-(5-Fluoro-3-pyridyl)imidazole-5-carbaldehyde
- 2-(5-Methyl-3-pyridyl)imidazole-5-carbaldehyde
Uniqueness
2-(5-Bromo-3-pyridyl)imidazole-5-carbaldehyde is unique due to the presence of the bromine atom, which can participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The combination of the brominated pyridine ring and the imidazole ring with an aldehyde group also provides unique electronic and steric properties that can be exploited in drug design and material science.
Properties
Molecular Formula |
C9H6BrN3O |
---|---|
Molecular Weight |
252.07 g/mol |
IUPAC Name |
2-(5-bromopyridin-3-yl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C9H6BrN3O/c10-7-1-6(2-11-3-7)9-12-4-8(5-14)13-9/h1-5H,(H,12,13) |
InChI Key |
GGVVSUCGQLIBKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=NC=C(N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.